4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid
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Overview
Description
4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid is an organic compound with a complex structure that includes a benzoic acid core, a methoxy group, and a cyanocyclohexylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclohexylcarbamoyl intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide to form 1-cyanocyclohexylamine.
Coupling with ethoxybenzoic acid: The intermediate is then coupled with 4-ethoxy-3-methoxybenzoic acid under specific conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyanocyclohexylcarbamoyl group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-hydroxybenzoic acid.
Reduction: Formation of 4-{1-[(1-Aminocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid involves its interaction with specific molecular targets. The cyanocyclohexylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and benzoic acid groups can also contribute to the compound’s overall bioactivity by affecting its solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-hydroxybenzoic acid
- 4-{1-[(1-Aminocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid
- 4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-ethoxybenzoic acid
Uniqueness
4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanocyclohexylcarbamoyl group is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxy-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-12(16(21)20-18(11-19)8-4-3-5-9-18)25-14-7-6-13(17(22)23)10-15(14)24-2/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIVXDXTQIXCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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